![molecular formula C11H15NO4S B14401041 Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate CAS No. 88388-05-0](/img/structure/B14401041.png)
Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate is an organic compound with the molecular formula C12H15NO3S It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate typically involves the esterification of 2-thiopheneacetic acid with ethyl chloroformate, followed by the reaction with 2-aminoethanol. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Aplicaciones Científicas De Investigación
Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The ester and carbamoyl groups can also participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-thiopheneacetate: A simpler ester derivative of thiophene.
Thiophene-2-carboxylic acid: A carboxylic acid derivative of thiophene.
2-Thiopheneethanol: An alcohol derivative of thiophene.
Uniqueness
Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate is unique due to the presence of both ester and carbamoyl groups, which provide additional sites for chemical modification and interaction. This makes it a versatile compound for various applications, particularly in the design of molecules with specific biological activities.
Propiedades
Número CAS |
88388-05-0 |
|---|---|
Fórmula molecular |
C11H15NO4S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
ethyl 2-(2-thiophen-2-ylethylcarbamoyloxy)acetate |
InChI |
InChI=1S/C11H15NO4S/c1-2-15-10(13)8-16-11(14)12-6-5-9-4-3-7-17-9/h3-4,7H,2,5-6,8H2,1H3,(H,12,14) |
Clave InChI |
KFWQVWHJZSDZIE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC(=O)NCCC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


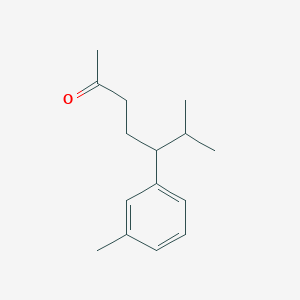
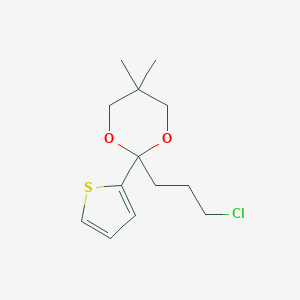


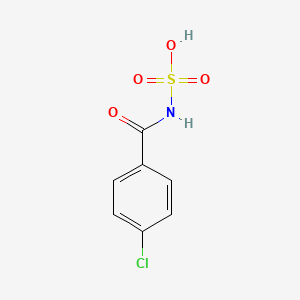

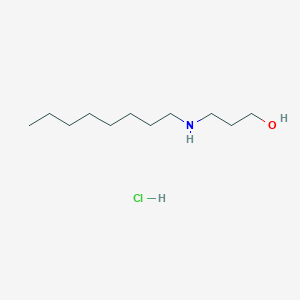

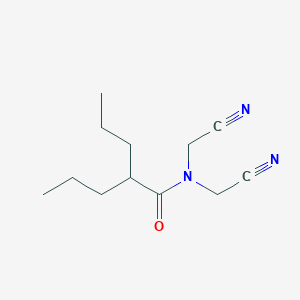
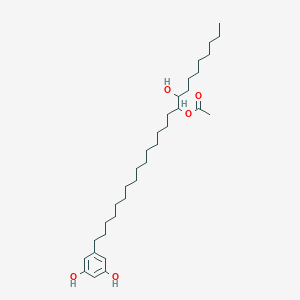

![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
